Adenosine 5'-monophosphoramidate sodium salt

説明

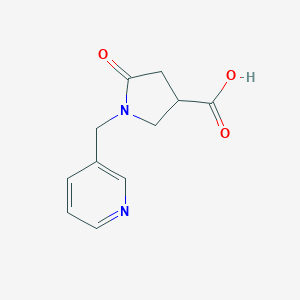

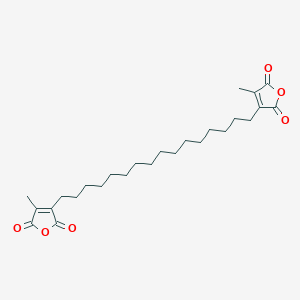

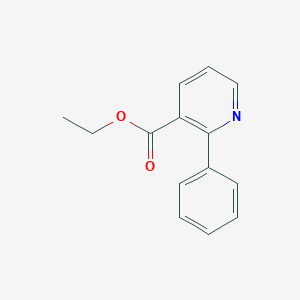

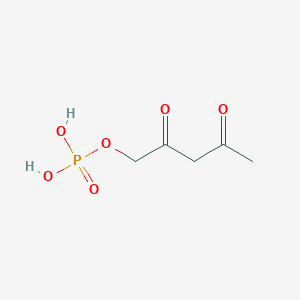

Adenosine 5’-monophosphoramidate sodium salt is an adenosine derivative . It has the molecular formula C10H14N6NaO6P and a molecular weight of 368.22 g/mol . It is used as an intermediate for nucleotide synthesis and has a significant effect on the accumulation of cyclic AMP .

Synthesis Analysis

Adenosine 5’-monophosphoramidate sodium salt can be synthesized through various methods. One such method involves the condensation reaction of the 5’-phosphorimidazolide of adenosine (ImpA) to form dinucleotides and oligonucleotides . Another method involves the use of Cu (II)–AMP–4,4′-bipy coordination polymers .Molecular Structure Analysis

The molecular structure of Adenosine 5’-monophosphoramidate sodium salt can be represented by its IUPAC name: sodium;amino- [ [ (2 R ,3 S ,4 R ,5 R )-5- (6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate .Chemical Reactions Analysis

Adenosine 5’-monophosphoramidate sodium salt is involved in various chemical reactions. For instance, it plays a role in the accumulation of cyclic AMP . It can also be further metabolized as cellular energy .Physical And Chemical Properties Analysis

Adenosine 5’-monophosphoramidate sodium salt has a molecular weight of 368.22 g/mol . Its molecular formula is C10H14N6NaO6P .科学的研究の応用

Plant Nucleoside 5'-Phosphoramidate Hydrolase Research

Adenosine 5'-phosphoramidate (NH₂-pA), a rare natural nucleotide, is studied for its biochemistry and function in plant enzymes, particularly in the context of catabolism. A study on the purification of a plant enzyme from yellow lupin seeds revealed its ability to split the P-S bond in adenosine 5'-phosphorothioate and other derivatives. This research provides insights into the biochemical properties and potential functions of NH₂-pA in plants (Guranowski et al., 2011).

Mitochondrial Nucleoside 5'-Phosphoramidate Hydrolase in Mammals

Another research focused on the mitochondrial nucleoside 5'-phosphoramidate hydrolase Hint2 from sheep liver. This study compared the molecular and kinetic properties of Hint2 with Hint1, showing that Hint2 has more specificity towards compounds with a P-N bond. This investigation contributes to understanding the roles of Hint proteins in mammalian biochemistry and their potential involvement in various biological processes (Bretes et al., 2013).

Pronucleotide Approaches in Therapeutics

Research on nucleoside phosphoramidates highlights their potential in therapeutic applications. One study developed a sensitive assay to evaluate the hydrolysis of these compounds by human and Escherichia coli enzymes. The findings suggest that nucleoside phosphoramidates containing primary amines and specific structural groups can be effectively bioactivated, offering insights for the development of new therapeutic agents (Chou et al., 2007).

Solid-State Transformations in Pharmaceutical Manufacturing

A study reported the direct solid–solid transformation process of adenosine cyclic monophosphate sodium, revealing a potential approach for removing residual solvents in pharmaceutical manufacturing. This research could have implications for improving the safety and efficiency of drug production processes (Yang et al., 2016).

Fast Detection Techniques in Bioanalysis

An advanced method for the rapid detection of adenine nucleotides, including adenosine monophosphate, was developed using pressure-assisted capillary electrophoresis. This technique offers significant improvements in the speed and reproducibility of nucleotide analysis in biological samples, which is crucial in various research and clinical settings (Zinellu et al., 2010).

Water-Soluble Phosphate Prodrugs Development

Research on water-soluble prodrugs of adenosine receptor antagonists explores the potential of these compounds in enhancing drug solubility and bioavailability. This area of research contributes to the development of more effective therapeutic agents with improved pharmacological profiles (Sauer et al., 2000).

特性

IUPAC Name |

sodium;amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRHXZAMLVPXPL-MCDZGGTQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635544 | |

| Record name | Sodium 5'-O-(aminophosphinato)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 5'-monophosphoramidate sodium salt | |

CAS RN |

102029-68-5 | |

| Record name | Sodium 5'-O-(aminophosphinato)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)

![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)